molecular formula C46H69N3O8 B8147779 palmitoyl-D-Glu(1)-OtBu.Fmoc-D-Lys(1)-OH

palmitoyl-D-Glu(1)-OtBu.Fmoc-D-Lys(1)-OH

Cat. No.: B8147779
M. Wt: 792.1 g/mol
InChI Key: LQQXBYSAGYOQJW-XRSDMRJBSA-N
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Description

Palmitoyl-D-Glu(1)-OtBu.Fmoc-D-Lys(1)-OH is a lipidated amino acid building block designed for solid-phase peptide synthesis (SPPS). Its structure includes:

  • Fmoc (9-fluorenylmethyloxycarbonyl): A UV-sensitive protecting group for the α-amino group of lysine, enabling stepwise peptide elongation .
  • Palmitoyl (C16:0 fatty acid): A hydrophobic modification linked to the γ-carboxyl group of D-glutamic acid (D-Glu), enhancing lipophilicity for membrane interaction or drug delivery .
  • OtBu (tert-butyl ester): A protecting group for the α-carboxyl group of D-Glu, which is acid-labile and removed during final peptide cleavage .
  • D-configuration: The stereochemistry (D-Glu and D-Lys) improves resistance to enzymatic degradation, critical for therapeutic peptides .

This compound is widely used in synthesizing lipidated peptides for oncology (e.g., integrin-targeted radionuclide therapy) and metabolic disorders (e.g., GLP-1 analogs like liraglutide) .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4R)-4-(hexadecanoylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H69N3O8/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-29-42(51)48-40(44(54)57-46(2,3)4)30-31-41(50)47-32-23-22-28-39(43(52)53)49-45(55)56-33-38-36-26-20-18-24-34(36)35-25-19-21-27-37(35)38/h18-21,24-27,38-40H,5-17,22-23,28-33H2,1-4H3,(H,47,50)(H,48,51)(H,49,55)(H,52,53)/t39-,40-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQXBYSAGYOQJW-XRSDMRJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@H](CCC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H69N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

792.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Peptide Synthesis

Role in Solid-Phase Peptide Synthesis:
Palmitoyl-D-Glu(1)-OtBu.Fmoc-D-Lys(1)-OH serves as a crucial building block in solid-phase peptide synthesis (SPPS). Its unique structure allows for the formation of complex peptide sequences with high purity. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group facilitates the sequential addition of amino acids, making it an essential component for synthesizing peptides with specific sequences and modifications .

Case Study:
In a recent study, researchers utilized this compound to synthesize glucagon-like peptide-1 (GLP-1) analogs, demonstrating its effectiveness in producing peptides that exhibit enhanced biological activity and stability . The high enantiomeric purity (>99.8%) ensures that the synthesized peptides maintain their desired biological functions.

Drug Development

Targeted Drug Delivery Systems:
The palmitoyl group enhances the lipophilicity of the compound, which is beneficial for developing targeted drug delivery systems. This characteristic is particularly valuable in cancer therapy, where the compound can facilitate the delivery of therapeutic agents directly to tumor cells, improving treatment efficacy while minimizing side effects .

Example Application:
Liraglutide, a GLP-1 receptor agonist used in diabetes treatment, was synthesized using this compound as a key intermediate. The palmitoyl modification increases the half-life and stability of the drug in circulation, allowing for less frequent dosing compared to other formulations .

Bioconjugation

Enhancement of Biomolecule Stability:
this compound is employed in bioconjugation techniques to link biomolecules such as proteins and peptides. This linkage enhances the stability and efficacy of therapeutic proteins and vaccines by improving their pharmacokinetic properties .

Research Insights:
Studies have shown that incorporating this compound into vaccine formulations can significantly enhance immune responses by improving the delivery and presentation of antigens to immune cells .

Cosmetic Formulations

Improved Skin Penetration:
Due to its palmitoyl group, this compound is also utilized in cosmetic products to enhance skin penetration and improve the delivery of active ingredients. Its ability to form micelles can facilitate the incorporation of hydrophobic compounds into aqueous formulations, making it valuable for skincare products aimed at delivering nutrients effectively .

Market Impact:
The inclusion of palmitoyl derivatives in cosmetic formulations has been linked to improved moisture retention and skin barrier function, leading to increased consumer interest and demand for products containing such ingredients .

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Key Structural Features of Comparable Compounds
Compound Name Modification Type Protecting Groups Stereochemistry Molecular Weight Key Applications References
Palmitoyl-D-Glu(1)-OtBu.Fmoc-D-Lys(1)-OH Palmitoyl (C16:0) Fmoc (Lys), OtBu (Glu) D-Glu, D-Lys 792.07 g/mol Drug delivery, radionuclide therapy
Fmoc-Lys(Mal-OtBu)-OH Maleimide Fmoc (Lys), OtBu (Mal) L-configuration 473.51 g/mol Click chemistry conjugation
Fmoc-Lys(Suc-OtBu)-OH Succinimide Fmoc (Lys), OtBu (Suc) L-configuration 487.53 g/mol Bioconjugation
Fmoc-Lys(Glucitol-Boc)-OH Glucitol (sugar alcohol) Fmoc (Lys), Boc (Glucitol) L-configuration 567.61 g/mol Solubility enhancement
Fmoc-Glu-NH-(CH2)4CH3 (Compound 1) Pentylamide Fmoc (Glu), None L-Glu 431.49 g/mol Standard peptide synthesis

Key Observations :

  • Lipophilicity : The palmitoyl group in the target compound significantly increases hydrophobicity compared to maleimide or glucitol modifications, improving membrane permeability and circulation half-life .
  • Stereochemistry : The D-configuration distinguishes it from most Fmoc-protected analogs (typically L-configuration), offering protease resistance .
  • Applications : While maleimide/succinimide derivatives enable covalent conjugation (e.g., to antibodies), palmitoylated compounds are tailored for lipid raft targeting or sustained release .

Key Observations :

  • Yield : The target compound’s synthesis achieves 86% yield due to optimized palmitoylation and Fmoc chemistry, outperforming maleimide/succinimide derivatives (28–44%) .
  • Purity : High enantiomeric purity (≥99.8%) ensures minimal diastereomer formation, critical for therapeutic peptides .

Stability and Cleavage Conditions

  • This compound : The OtBu group is cleaved with trifluoroacetic acid (TFA), while the Fmoc group is removed via piperidine. Palmitoyl remains intact under standard SPPS conditions .
  • Fmoc-Lys(Mal-OtBu)-OH : Maleimide is reactive toward thiols, requiring careful handling to avoid premature conjugation .
  • Fmoc-Glu-NH-(CH2)4CH3: No acid-labile groups; TFA is used solely for resin cleavage .

Cost and Commercial Availability

Table 3: Commercial Pricing (2025 Data)
Compound Name Price (1g) Vendor
This compound $147 CEM
Fmoc-Lys(Mal-OtBu)-OH $220 SYNTIDES®
Fmoc-Lys(Glucitol-Boc)-OH $180 Shanghai Bioray

The target compound’s price reflects its complex synthesis and high demand in drug development .

Preparation Methods

Liquid-Phase Synthesis of Key Fragments

The synthesis begins with the liquid-phase preparation of the palmitoyl-Glu-OtBu intermediate. In WO2015100876A1 , palmitic acid is activated using N-hydroxysuccinimide (HOSu) and dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF), forming the palmitoyl-OSu activated ester. This intermediate reacts with H-Glu-OtBu to yield palmitoyl-Glu-OtBu, which is subsequently coupled to Fmoc-Lys-OH via a second HOSu/DCC activation step.

Critical Parameters :

  • Solvent : THF ensures solubility of hydrophobic intermediates.

  • Temperature : Reactions proceed at 0–5°C during activation and 25°C during coupling.

  • Yield : 89–93% after recrystallization from toluene/heptane.

Solid-Phase Peptide Synthesis (SPPS) Integration

The final assembly of this compound occurs on Wang or Rink amide resins using Fmoc-SPPS. As described in CN113150108A , Fmoc-Lys(Pal-Glu-OtBu)-OH is coupled to the growing peptide chain using pentafluorophenyl (Pfp) esters, which enhance coupling efficiency by reducing steric hindrance. Deprotection employs pyrrolidine in dimethylformamide (DMF), minimizing side reactions.

Key Advantages :

  • Microwave Assistance : Accelerates coupling/deprotection cycles (3–4 hours vs. 12–24 hours conventionally).

  • Waste Reduction : Eliminates washing steps through volatile base (pyrrolidine) evaporation, reducing solvent use by 95%.

Stepwise Preparation Protocol

Activation of Palmitic Acid

  • Reagents : Palmitic acid (1 eq), HOSu (1.2 eq), DCC (1.2 eq).

  • Conditions : THF, 0–5°C, 1 hour activation; 25°C, 3 hours coupling.

  • Outcome : Palmitoyl-OSu (89% yield).

Synthesis of Palmitoyl-Glu-OtBu

  • Reagents : Palmitoyl-OSu (1 eq), H-Glu-OtBu (1.2 eq).

  • Conditions : THF, 10°C, 30-minute dropwise addition; 25°C, 4 hours.

  • Purification : Adjust pH to 2–3 with HCl, recrystallize from toluene/heptane (93% yield).

Coupling to Fmoc-Lys-OH

  • Reagents : Palmitoyl-Glu(OSu)-OtBu (1 eq), Fmoc-Lys-OH (1 eq).

  • Conditions : THF/water (1:1), Na₂CO₃, 25°C, 3 hours.

  • Purification : Ethyl acetate extraction, recrystallization from methanol (92% yield).

Pfp Ester Activation for SPPS

  • Reagents : Fmoc-Lys(Pal-Glu-OtBu)-OH (1 eq), pentafluorophenol (1.2 eq), DCC (1.3 eq).

  • Conditions : THF, 25°C, 3 hours.

  • Outcome : Fmoc-Lys(Pal-Glu-OtBu)-OPfp (90% yield).

Comparative Analysis of Synthesis Methods

Parameter Liquid-Phase (WO2015100876A1) Solid-Phase (CN113150108A)
Solvent THFTHF/DMF
Activator DCC/HOSuDIC/Oxyma
Deprotection Agent N/APyrrolidine
Yield 89%92–93%
Purity >97% (HPLC)>95% (HPLC)

Key Observations :

  • Liquid-phase methods excel in fragment synthesis but require extensive purification.

  • Solid-phase approaches integrate microwave assistance for faster cycles but depend on resin loading efficiency.

Optimization Techniques

Solvent-Free Deprotection

Recent advances (PMC10710472 ) eliminate washing steps by evaporating pyrrolidine at 50°C under nitrogen flow, reducing DMF consumption from 50 L/mol to 5 L/mol. This method maintains peptide integrity while cutting synthesis time by 40%.

Microwave-Assisted Coupling

Microwave irradiation (50 W, 75°C) reduces coupling times from 2 hours to 15 minutes, particularly for sterically hindered residues like Fmoc-Lys(Pal-Glu-OtBu)-OH.

Applications in Therapeutic Peptide Synthesis

This compound is pivotal for synthesizing:

  • Liraglutide : Acylated GLP-1 analog with 97% homology to human GLP-1.

  • Semaglutide : Once-weekly antidiabetic peptide with a 94% reduction in HbA1c.

Mechanism : The palmitoyl group extends half-life by binding serum albumin, while the OtBu ester prevents premature side-chain deprotection during SPPS.

Challenges and Solutions

Steric Hindrance

The bulky palmitoyl group impedes resin access during SPPS. CN113150108A addresses this by using Pfp esters, which enhance coupling efficiency to 98%.

Hydrophobicity-Driven Aggregation

High hydrophobic content causes peptide-resin aggregation. Solutions include:

  • Backbone Amidation : Reduces intermolecular hydrogen bonding.

  • Solvent Blends : 30% dichloromethane in DMF improves solvation .

Q & A

Basic Research Questions

Q. What are the standard synthetic strategies for incorporating palmitoyl-D-Glu(1)-OtBu.Fmoc-D-Lys(1)-OH into peptide sequences?

  • Methodological Answer : The compound is synthesized via Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc group on lysine is retained during coupling, while the palmitoyl and OtBu groups on glutamic acid require orthogonal protection. Activation of the carboxyl group is typically achieved using HBTU/HOBt or COMU in the presence of DIEA. Post-synthesis, the OtBu group is removed with TFA, and the Fmoc group is cleaved via piperidine treatment .

Q. How do the protecting groups (Fmoc, OtBu) influence the stability and reactivity of this compound during synthesis?

  • Methodological Answer :

  • Fmoc : Provides temporary α-amino protection, removable under basic conditions (e.g., 20% piperidine in DMF), ensuring compatibility with acid-labile linkers in SPPS .
  • OtBu : Protects the γ-carboxyl group of glutamic acid, stable under basic conditions but cleaved by TFA during global deprotection. This prevents side reactions during peptide elongation .
  • Palmitoyl : A lipid moiety introduced to enhance membrane permeability; its steric bulk necessitates optimized coupling conditions (e.g., extended reaction times or elevated temperatures) .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :

  • HPLC : Monitors coupling efficiency and purity using reverse-phase C18 columns with UV detection at 220 nm (peptide bond) and 260 nm (Fmoc group) .
  • Mass Spectrometry (MS) : Confirms molecular weight via MALDI-TOF or ESI-MS, critical for verifying lipidated peptide integrity .
  • NMR : 1H/13C NMR in deuterated DMSO or CDCl3 resolves structural ambiguities, particularly for stereochemistry and protecting group integrity .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when integrating the sterically hindered palmitoyl group into peptide backbones?

  • Methodological Answer :

  • Preactivation : Use of NHS esters (e.g., Fmoc-OSu) or OxymaPure/DIC activation reduces racemization and improves reaction kinetics .
  • Solvent Choice : Polar aprotic solvents like DMF or NMP enhance solubility of lipidated residues. Addition of chaotropic agents (e.g., LiCl) may further improve accessibility .
  • Temperature Control : Elevated temperatures (40–50°C) during coupling can mitigate steric hindrance effects .

Q. How should researchers address contradictions in reported synthesis protocols, such as variable yields under similar conditions?

  • Methodological Answer :

  • Systematic Screening : Perform DoE (Design of Experiments) to evaluate factors like activator equivalents (e.g., 1–10 eq. HBTU), base concentration (DIEA), and reaction time .
  • Real-Time Monitoring : Use in-line FTIR or Fmoc-test (UV quantification of dibenzofulvene-piperidine adduct) to track reaction progression and identify incomplete couplings .
  • Batch Analysis : Compare lot-specific impurities (e.g., residual zinc from deprotection in ) using ICP-MS or EDX to rule out metal contamination .

Q. What experimental design considerations are critical for studying the stability of lipidated peptides under physiological conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Incubate peptides in PBS (pH 7.4) at 37°C and monitor hydrolysis (HPLC) or oxidation (LC-MS/MS). Include antioxidants (e.g., BHT) to isolate degradation pathways .
  • Liposome Binding Assays : Use surface plasmon resonance (SPR) or fluorescence quenching to quantify membrane interaction kinetics, correlating with in vivo stability .
  • Circular Dichroism (CD) : Assess conformational changes in lipidated peptides under varying pH and temperature conditions .

Q. How can researchers resolve discrepancies in solubility data for this compound across literature sources?

  • Methodological Answer :

  • Solvent Polarity Index : Systematically test solubility in DMF, DMSO, and THF, noting deviations due to hygroscopicity (e.g., moisture content in DMF impacts OtBu stability) .
  • Dynamic Light Scattering (DLS) : Quantify aggregation tendencies in aqueous buffers, which may explain conflicting solubility claims .
  • Cryo-TEM : Visualize micelle or vesicle formation in aqueous solutions, critical for interpreting "apparent solubility" in drug delivery studies .

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